Spectroscopic Fingerprinting of 2-Amino-N-methyl-2-thioxoacetamide: A Technical Guide to NMR and IR Analysis
Spectroscopic Fingerprinting of 2-Amino-N-methyl-2-thioxoacetamide: A Technical Guide to NMR and IR Analysis
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound 2-amino-N-methyl-2-thioxoacetamide. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and comparative data from analogous structures, particularly thioacetamide, we present a detailed forecast of the ¹H NMR, ¹³C NMR, and IR spectral features. This guide also outlines robust, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process. Visual aids, including a molecular structure diagram and a workflow for spectral analysis, are provided to enhance comprehension.
Introduction: The Structural Landscape of 2-Amino-N-methyl-2-thioxoacetamide
2-Amino-N-methyl-2-thioxoacetamide, with the chemical formula C₃H₆N₂OS, is a small organic molecule featuring a primary amine (-NH₂), an N-methyl amide (-NH-CH₃), and a thioxoamide (thioamide) functional group. The unique electronic environment created by the presence of both sulfur and nitrogen atoms directly attached to the carbonyl carbon imparts distinct spectroscopic characteristics. Understanding these features is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.
This guide will first predict the characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy based on the known effects of these functional groups. Subsequently, it will provide detailed experimental protocols for obtaining and interpreting these spectra.
Caption: Molecular structure of 2-amino-N-methyl-2-thioxoacetamide.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-amino-N-methyl-2-thioxoacetamide is expected to exhibit three distinct signals corresponding to the three types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic structure.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-N-methyl-2-thioxoacetamide
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Data |
| -NH₂ (Amine) | 5.0 - 7.0 | Broad singlet | 2H | The protons of a primary thioamide are often deshielded and can appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can be concentration and solvent dependent. In thioacetamide, the NH₂ protons appear around 9.6 and 9.4 ppm in DMSO-d₆, but are expected to be further upfield in less polar solvents.[1][2] |
| -NH- (Amide) | 7.0 - 8.5 | Broad singlet or quartet | 1H | The N-H proton of the secondary amide is expected to be deshielded due to the adjacent carbonyl group and will likely show coupling to the methyl protons, which may be broadened. The chemical shift is highly dependent on solvent and hydrogen bonding.[3] |
| -CH₃ (Methyl) | 2.7 - 3.0 | Doublet | 3H | The methyl protons are adjacent to the nitrogen of the amide group, which causes a downfield shift compared to an alkyl methyl group. Coupling to the adjacent N-H proton will result in a doublet, with a typical ³J(H,H) coupling constant of ~5 Hz.[3] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton. Three distinct carbon signals are anticipated.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-N-methyl-2-thioxoacetamide
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |
| C=S (Thioamide) | 190 - 210 | The thiocarbonyl carbon is significantly deshielded and appears at a very downfield chemical shift. For thioacetamide, the C=S carbon resonates at approximately 207 ppm.[4] Thioformamide's thiocarbonyl carbon appears at 193.6 ppm.[5] |
| C=O (Amide) | 165 - 175 | The carbonyl carbon of the amide is also deshielded, though to a lesser extent than the thiocarbonyl carbon. This is a typical range for secondary amide carbonyl carbons. |
| -CH₃ (Methyl) | 25 - 30 | The N-methyl carbon chemical shift is characteristic and falls in this range. |
Predicted IR Spectroscopy Data
The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies. The thioamide group, in particular, exhibits several characteristic bands.
Table 3: Predicted IR Absorption Frequencies for 2-Amino-N-methyl-2-thioxoacetamide
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity | Notes and Comparative Data |
| -NH₂ (Primary Amine) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium | Primary amines typically show two N-H stretching bands.[2] For thioacetamide, these are observed around 3300 cm⁻¹.[1] |
| -NH- (Secondary Amide) | N-H Stretch | 3350 - 3310 | Medium | A single N-H stretching band is expected for the secondary amide.[2] |
| -NH₂ (Primary Amine) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | This band is characteristic of primary amines.[2] In thioacetamide, it is observed at 1640 cm⁻¹.[1] |
| Thioamide I | C=N Stretch & N-H Bend | 1500 - 1600 | Strong | This is a major characteristic band for primary and secondary thioamides.[6] |
| Thioamide II | C-N Stretch & N-H Bend | 1200 - 1400 | Medium | This band is also a key indicator of the thioamide group.[6] |
| Thioamide IV | C=S Stretch | 600 - 800 | Medium-Weak | The C=S stretch is often weak and coupled with other vibrations, making it less reliable for identification than other thioamide bands.[6] |
| -CH₃ (Methyl) | C-H Stretch | 2950 - 2850 | Medium | Typical C-H stretching frequencies for a methyl group. |
| C=O (Amide) | C=O Stretch | 1680 - 1630 | Strong | The amide I band is a strong, characteristic absorption. |
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy Protocol
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Sample Preparation:
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Weigh approximately 5-10 mg of 2-amino-N-methyl-2-thioxoacetamide.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (-NH). DMSO-d₆ is often preferred for amides as it slows down the exchange of N-H protons, leading to sharper signals.
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Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
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Data Acquisition (¹H NMR):
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Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
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-
Data Acquisition (¹³C NMR):
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to cover the expected range (e.g., 0-220 ppm).
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A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
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A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons (like C=S and C=O).
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IR Spectroscopy Protocol
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Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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-
Sample Preparation (KBr Pellet):
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Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Press the powder into a transparent pellet using a hydraulic press.
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Data Acquisition:
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
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Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
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Caption: Workflow for the spectroscopic analysis of 2-amino-N-methyl-2-thioxoacetamide.
Trustworthiness and Self-Validation
Conclusion
This technical guide provides a detailed predictive framework and robust experimental protocols for the NMR and IR spectroscopic characterization of 2-amino-N-methyl-2-thioxoacetamide. By understanding the expected spectral features and employing the outlined methodologies, researchers can confidently identify this molecule and assess its purity. The integration of predictive data with rigorous experimental design ensures a high level of scientific integrity and provides a solid foundation for further studies involving this compound.
References
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Carbon-13 NMR spectrum for the formation of thioformamide from hydrogen... [Image attached to a publication]. Retrieved from [Link]
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